molecular formula C23H28Cl2FN5O3 B12712568 3H-Pyrazol-3-one, 1,2-dihydro-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-5-methyl-1-(4-nitrophenyl)-, dihydrochloride CAS No. 104417-25-6

3H-Pyrazol-3-one, 1,2-dihydro-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-5-methyl-1-(4-nitrophenyl)-, dihydrochloride

Cat. No.: B12712568
CAS No.: 104417-25-6
M. Wt: 512.4 g/mol
InChI Key: BXOKIJHQLSWEGR-UHFFFAOYSA-N
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Description

3H-Pyrazol-3-one, 1,2-dihydro-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-5-methyl-1-(4-nitrophenyl)-, dihydrochloride is a complex organic compound that belongs to the class of pyrazolones This compound is characterized by its unique structure, which includes a pyrazolone core, a fluorophenyl group, a piperazine ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from readily available starting materials. The key steps may include:

  • Formation of the pyrazolone core through cyclization reactions.
  • Introduction of the fluorophenyl group via electrophilic aromatic substitution.
  • Attachment of the piperazine ring through nucleophilic substitution.
  • Addition of the nitrophenyl group using nitration reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the pyrazolone core.

    Reduction: Reduction reactions can occur at the nitrophenyl group, converting it to an amino group.

    Substitution: Various substitution reactions can be performed on the aromatic rings, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group would yield an amino derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. It can be used in the synthesis of novel materials with unique properties.

Biology

In biological research, the compound may be investigated for its interactions with biological macromolecules such as proteins and nucleic acids. It could serve as a probe for studying enzyme mechanisms or as a potential drug candidate.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological activities. It may exhibit properties such as anti-inflammatory, analgesic, or antimicrobial effects.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, with specific desired properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as a drug, it may bind to a particular enzyme or receptor, modulating its activity. The pathways involved could include inhibition of enzyme activity, blocking of receptor sites, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3H-Pyrazol-3-one derivatives with different substituents.
  • Compounds with similar pharmacophores, such as other piperazine-containing molecules.
  • Fluorophenyl and nitrophenyl derivatives with different core structures.

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. Its structure allows for a wide range of chemical modifications, making it a versatile molecule for research and development.

Conclusion

3H-Pyrazol-3-one, 1,2-dihydro-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-5-methyl-1-(4-nitrophenyl)-, dihydrochloride is a complex and versatile compound with potential applications in various scientific fields. Its unique structure and reactivity make it an interesting subject for further research and development.

Properties

CAS No.

104417-25-6

Molecular Formula

C23H28Cl2FN5O3

Molecular Weight

512.4 g/mol

IUPAC Name

2-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-5-methyl-1-(4-nitrophenyl)pyrazol-3-one;dihydrochloride

InChI

InChI=1S/C23H26FN5O3.2ClH/c1-18-17-23(30)27(28(18)21-7-9-22(10-8-21)29(31)32)12-2-11-25-13-15-26(16-14-25)20-5-3-19(24)4-6-20;;/h3-10,17H,2,11-16H2,1H3;2*1H

InChI Key

BXOKIJHQLSWEGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(N1C2=CC=C(C=C2)[N+](=O)[O-])CCCN3CCN(CC3)C4=CC=C(C=C4)F.Cl.Cl

Origin of Product

United States

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